Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate

Description

Overview of Bradykinin (B550075) Analogs as Research Probes

Bradykinin is a potent vasoactive nonapeptide involved in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, and pain. mdpi.com Its actions are mediated through two G protein-coupled receptors, B1 and B2. mdpi.com The transient nature of bradykinin and its susceptibility to rapid degradation by peptidases in vivo present challenges for its study. To overcome these limitations, synthetic analogs of bradykinin have been developed as powerful research probes.

These analogs are designed with specific modifications to enhance their utility in experimental settings. Common modifications include:

Fluorescent Labeling: The attachment of fluorophores to bradykinin analogs allows for the visualization and tracking of bradykinin receptors. For instance, N-terminal extension of a potent bradykinin B2 receptor antagonist with a fluorophore has produced a fluorescent probe suitable for live cell imaging with only a minor loss of affinity. nih.gov Such probes are invaluable for studying receptor trafficking, including endocytosis and intracellular signaling pathways. nih.gov

Radiolabeling: The incorporation of radioisotopes into bradykinin analogs enables their use in in vivo imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These radiolabeled probes can be used to visualize the expression of bradykinin receptors in living organisms, which is particularly relevant in cancer research, as bradykinin receptors are often overexpressed in tumors. aacrjournals.org

Conformational Restriction: Introducing modifications that restrict the peptide's conformational freedom can help in understanding the specific three-dimensional structure that bradykinin adopts when it binds to its receptor. nih.gov This information is crucial for the rational design of more potent and selective agonists or antagonists.

Enhanced Stability: Modifications can be made to increase the peptide's resistance to degradation by proteases. nih.gov This is often achieved by substituting natural L-amino acids with unnatural D-amino acids or by modifying the peptide backbone. novoprolabs.com

Through these modifications, bradykinin analogs serve as versatile tools to investigate the intricate roles of the kallikrein-kinin system in health and disease.

Rationale for Peptide Modification in Enzyme Substrate Design

The design of synthetic peptide substrates is a cornerstone of enzymology, enabling the precise measurement of enzyme activity and the screening of potential inhibitors. Native peptides, however, are often not ideal for these purposes due to several factors, including instability and the difficulty of detecting their cleavage. Peptide modification addresses these shortcomings through several key strategies:

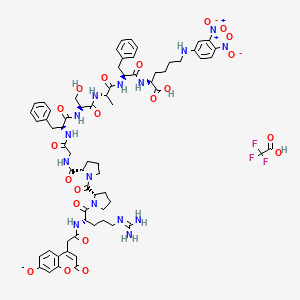

Introduction of Reporter Groups: The most common modification is the incorporation of chromogenic or fluorogenic moieties. In the case of Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate (B77799), the peptide is dual-labeled with a fluorescent donor group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). medchemexpress.comchemicalbook.com This design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). bachem.com In the intact peptide, the close proximity of the Dnp group quenches the fluorescence of the Mca group. bachem.com Upon enzymatic cleavage of the peptide backbone between these two groups, they are separated, leading to a significant increase in fluorescence that can be continuously monitored to quantify enzyme activity. medchemexpress.comchemicalbook.com

Enhancing Stability: Peptides are susceptible to degradation by exopeptidases and endopeptidases. novoprolabs.com To create robust substrates for a specific enzyme of interest, modifications can be introduced to block the action of other proteases. This can include N-terminal acetylation or C-terminal amidation to protect against exopeptidases, and the substitution of certain amino acids to prevent cleavage by unwanted endopeptidases. novoprolabs.com This ensures that the measured activity is attributable to the target enzyme.

Improving Specificity: The amino acid sequence of a peptide substrate can be altered to enhance its selectivity for a particular enzyme. By systematically replacing amino acids, researchers can identify sequences that are preferentially cleaved by the target protease, leading to more specific and sensitive assays.

Increasing Solubility: Modifications can also be made to improve the solubility of the peptide in aqueous buffers used for enzymatic assays. This is crucial for obtaining accurate and reproducible kinetic data. The trifluoroacetate salt form of Mca-(Ala7,Lys(Dnp)9)-Bradykinin, for example, enhances its solubility.

These modifications collectively transform a simple peptide into a highly sensitive and specific tool for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors.

Significance of Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate in Protease Studies

Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate is a prime example of a highly effective, modified peptide substrate. Its significance in protease studies stems from its utility as a sensitive, internally quenched fluorescent substrate for a range of important proteases. chemicalbook.comglpbio.com

This compound has been instrumental in the characterization of several key enzymes:

Endothelin-Converting Enzyme-1 (ECE-1): This substrate is particularly sensitive for ECE-1, a membrane-bound zinc metallopeptidase. chemicalbook.comglpbio.com Studies have shown that it is hydrolyzed by ECE-1 with high efficiency. glpbio.com

Neprilysin: Mca-(Ala7,Lys(Dnp)9)-Bradykinin is also a substrate for neprilysin, another zinc metallopeptidase. However, it is hydrolyzed approximately 10-fold more efficiently by ECE-1, making it a relatively selective substrate for distinguishing the activity of these two related enzymes. medchemexpress.com

Matrix Metalloproteinases (MMPs): Research has demonstrated that this FRET substrate is rapidly hydrolyzed by stromelysin 1 (MMP-3) and, to a lesser extent, by gelatinase B (MMP-9). glpbio.com In contrast, it is not cleaved by MMP-1 and MMP-2, highlighting its utility in differentiating the activity of various MMPs. glpbio.com

Insulin-Degrading Enzyme (IDE) and Angiotensin-Converting Enzyme 2 (ACE2): This bradykinin analog has also found application as a substrate for IDE and ACE2, two enzymes with critical roles in metabolism and cardiovascular regulation, respectively. chemicalbook.comglpbio.com

The quantitative data derived from assays using Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate allows for the detailed kinetic analysis of these enzymes.

Interactive Data Table: Kinetic Parameters of Mca-(Ala7,Lys(Dnp)9)-Bradykinin Hydrolysis by Various Proteases

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

| Endothelin-Converting Enzyme-1 (ECE-1) | 1.9 x 10⁷ | glpbio.com |

| Neprilysin | 1.7 x 10⁶ | glpbio.com |

| Stromelysin 1 (MMP-3) | 218,000 | glpbio.com |

| Gelatinase B (MMP-9) | 10,100 | glpbio.com |

| Collagenase 1 (MMP-1) | No hydrolysis | glpbio.com |

| Gelatinase A (MMP-2) | No hydrolysis | glpbio.com |

The high sensitivity and relative selectivity of Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate have established it as a valuable tool in biochemical and pharmacological research, facilitating the study of protease function and the discovery of novel enzyme inhibitors.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-6-(3,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H81N15O19.C2HF3O2/c1-38(58(86)76-48(31-40-16-7-4-8-17-40)60(88)75-46(65(93)94)18-9-10-26-69-42-22-25-50(80(95)96)53(34-42)81(97)98)72-61(89)49(37-82)77-59(87)47(30-39-14-5-3-6-15-39)74-56(84)36-71-62(90)51-20-12-28-78(51)64(92)52-21-13-29-79(52)63(91)45(19-11-27-70-66(67)68)73-55(83)32-41-33-57(85)100-54-35-43(99-2)23-24-44(41)54;3-2(4,5)1(6)7/h3-8,14-17,22-25,33-35,38,45-49,51-52,69,82H,9-13,18-21,26-32,36-37H2,1-2H3,(H,71,90)(H,72,89)(H,73,83)(H,74,84)(H,75,88)(H,76,86)(H,77,87)(H,93,94)(H4,67,68,70);(H,6,7)/t38-,45-,46-,47-,48-,49-,51-,52-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBKEUFPROWZNQ-BGHOPRHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H82F3N15O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1502.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Spectroscopic Principles of Mca Ala7,lys Dnp 9 Bradykinin Trifluoroacetate As a Fluorogenic Substrate

Structural Context of the Bradykinin (B550075) Peptide Core

Bradykinin is a nonapeptide, meaning it is a peptide composed of nine amino acid residues. wikipedia.orgqyaobio.combionity.com Its primary sequence is Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. wikipedia.orgqyaobio.combionity.com This peptide is a physiologically active member of the kinin group of proteins and is involved in various biological processes, including inflammation and the regulation of blood pressure. wikipedia.orgbionity.com The specific sequence of amino acids in bradykinin allows it to be recognized and cleaved by certain proteases.

In the design of Mca-(Ala7,Lys(Dnp)9)-Bradykinin, the core bradykinin sequence is modified to optimize it as a substrate for specific enzymes. The native serine at position 7 is replaced with alanine, and the C-terminal arginine at position 9 is replaced with a lysine (B10760008) residue that is further modified with a dinitrophenyl (Dnp) group. qyaobio.com These modifications are crucial for the integration of the reporter moieties and for defining the substrate's specificity towards certain proteases.

| Position | Native Bradykinin | Mca-(Ala7,Lys(Dnp)9)-Bradykinin | Modification |

|---|---|---|---|

| 1 | Arg | Arg | None |

| 2 | Pro | Pro | None |

| 3 | Pro | Pro | None |

| 4 | Gly | Gly | None |

| 5 | Phe | Phe | None |

| 6 | Ser | Ser | None |

| 7 | Pro | Ala | Substitution |

| 8 | Phe | Phe | None |

| 9 | Arg | Lys(Dnp) | Substitution and Dnp modification |

Integration of Fluorophore (Mca) and Quencher (Dnp) Moieties

The functionality of Mca-(Ala7,Lys(Dnp)9)-Bradykinin as a fluorogenic substrate is dependent on the incorporation of a matched fluorophore and quencher pair. nih.gov In this molecule, the fluorophore is (7-methoxycoumarin-4-yl)acetyl (Mca), which is attached to the N-terminus of the peptide. bachem.combiosynth.com The quencher is a 2,4-dinitrophenyl (Dnp) group, which is attached to the side chain of the lysine residue at position 9. nih.govbiosynth.comnih.gov

The Mca/Dnp pair is a well-established donor-acceptor pair for use in FRET-based assays. nih.govaatbio.com The Mca group has a fluorescence emission spectrum that significantly overlaps with the absorption spectrum of the Dnp group. nih.gov This spectral overlap is a prerequisite for efficient FRET to occur. nih.gov The strategic placement of the Mca at the N-terminus and the Dnp at the C-terminal end of the peptide sequence ensures that in the intact substrate, the two moieties are in close enough proximity for the Dnp group to effectively quench the fluorescence of the Mca group. nih.gov

Principles of Förster Resonance Energy Transfer (FRET) in Peptide Cleavage Detection

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor chromophore (quencher). acs.orgmdpi.com The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 10-100 Å. nih.gov In the context of Mca-(Ala7,Lys(Dnp)9)-Bradykinin, the Mca group serves as the donor and the Dnp group as the acceptor.

In the intact peptide, the donor and acceptor are held in close proximity by the peptide backbone. When the Mca fluorophore is excited by an external light source, it transfers its excitation energy to the Dnp quencher non-radiatively. nih.gov This energy transfer prevents the Mca from emitting a photon, and thus, the substrate is essentially non-fluorescent. nih.gov

Mechanism of Fluorescence Signal Generation Upon Enzymatic Hydrolysis

The core principle of this fluorogenic substrate lies in the modulation of FRET upon enzymatic cleavage. When a protease recognizes and hydrolyzes the peptide bond between the Mca and Dnp moieties, the two are no longer held in close proximity. nih.govresearchgate.net The cleavage of the peptide backbone leads to the separation of the fluorophore and the quencher in solution. nih.gov

Once separated, the distance between the Mca and Dnp groups increases beyond the effective FRET distance. mdpi.com Consequently, the energy transfer from the excited Mca to the Dnp is significantly reduced or eliminated. nih.gov The Mca fluorophore, no longer quenched, can now return to its ground state by emitting a photon, resulting in a detectable fluorescent signal. nih.govnih.gov The increase in fluorescence intensity is directly proportional to the rate of enzymatic hydrolysis of the substrate. nih.gov This allows for the real-time monitoring of enzyme activity. nih.gov

| Moiety | Role | Typical Excitation Wavelength (nm) | Typical Emission Wavelength (nm) |

|---|---|---|---|

| Mca ((7-Methoxycoumarin-4-yl)acetyl) | Fluorophore (Donor) | ~325 | ~392-420 |

| Dnp (2,4-dinitrophenyl) | Quencher (Acceptor) | Absorbs in the emission range of Mca | Non-fluorescent |

Role of Trifluoroacetate (B77799) Salt in Peptide Stability and Experimental Utility

Synthetic peptides are often produced and purified using techniques like high-performance liquid chromatography (HPLC), which commonly employs trifluoroacetic acid (TFA) in the mobile phase. lifetein.comambiopharm.comlifetein.com As a result, the final peptide product is often isolated as a trifluoroacetate salt. lifetein.comambiopharm.com The TFA counterions associate with the positively charged amino groups on the peptide, such as the N-terminus and the side chains of arginine and lysine. lifetein.comambiopharm.com

Enzymatic Specificity and Kinetic Characterization of Mca Ala7,lys Dnp 9 Bradykinin Trifluoroacetate

Substrate Recognition by Endothelin-Converting Enzyme-1 (ECE-1)

Mca-(Ala7,Lys(Dnp)9)-Bradykinin is recognized as a highly sensitive substrate for Endothelin-Converting Enzyme-1 (ECE-1), a key membrane-bound zinc metallopeptidase. nih.govresearchgate.net The enzyme's interaction with this substrate has been characterized through detailed kinetic analysis.

Kinetic Parameters (kcat/Km) for ECE-1 Hydrolysis

The catalytic efficiency of ECE-1 in hydrolyzing Mca-(Ala7,Lys(Dnp)9)-Bradykinin is quantified by its kcat/Km value. Research has determined this value to be 1.9 x 10⁷ M⁻¹s⁻¹. nih.gov This high value indicates that ECE-1 processes this substrate with significant efficiency.

Substrate Selectivity Profile Against ECE-1

While Mca-(Ala7,Lys(Dnp)9)-Bradykinin is an excellent substrate for ECE-1, its hydrolysis is not exclusive to this enzyme. It is also cleaved by other metalloproteinases, including some matrix metalloproteinases (MMPs). Specifically, it is hydrolyzed rapidly by stromelysin 1 (MMP-3), with a kcat/Km value of 218,000 M⁻¹s⁻¹, and to a much lesser extent by gelatinase B (MMP-9), with a kcat/Km of 10,100 M⁻¹s⁻¹. nih.gov Notably, this substrate is not hydrolyzed by MMP-1 and MMP-2. nih.gov

Interactions with Neprilysin (NEP)

Neprilysin (NEP), another zinc metallopeptidase with a related amino acid sequence to ECE-1, also hydrolyzes Mca-(Ala7,Lys(Dnp)9)-Bradykinin. nih.gov However, the kinetic efficiency of this interaction is markedly different from that of ECE-1.

Comparative Kinetic Efficiency with NEP

The kinetic efficiency of Neprilysin for the hydrolysis of Mca-(Ala7,Lys(Dnp)9)-Bradykinin is reflected in its kcat/Km value of 1.7 x 10⁶ M⁻¹s⁻¹. nih.gov When compared to ECE-1, Neprilysin is significantly less efficient in cleaving this substrate.

Distinguishing Activity from ECE-1

The substantial difference in catalytic efficiency provides a basis for distinguishing the activity of ECE-1 from that of Neprilysin. ECE-1 hydrolyzes Mca-(Ala7,Lys(Dnp)9)-Bradykinin approximately 10-fold more efficiently than Neprilysin. wikipedia.org This differential activity makes the substrate a selective tool for assaying ECE-1 activity, particularly when appropriate experimental conditions and controls are employed. wikipedia.org

Cleavage by Insulin-Degrading Enzyme (IDE)

Mca-(Ala7,Lys(Dnp)9)-Bradykinin has also been identified as a substrate for Insulin-Degrading Enzyme (IDE), a major enzyme involved in the catabolism of insulin (B600854) and other bioactive peptides. proteopedia.orgnih.gov IDE is a zinc-metalloprotease known for its ability to degrade a variety of structurally diverse polypeptides. While specific kinetic parameters for the cleavage of this particular bradykinin (B550075) derivative by IDE are not extensively detailed in the provided search results, its use as a substrate in IDE activity assays is documented. nih.gov The cleavage of peptides by IDE involves their entrapment within the enzyme's catalytic chamber, where they undergo conformational changes prior to hydrolysis.

Data Tables

Table 1: Kinetic Parameters for the Hydrolysis of Mca-(Ala7,Lys(Dnp)9)-Bradykinin

| Enzyme | kcat/Km (M⁻¹s⁻¹) |

| Endothelin-Converting Enzyme-1 (ECE-1) | 1.9 x 10⁷ |

| Neprilysin (NEP) | 1.7 x 10⁶ |

| Stromelysin 1 (MMP-3) | 2.18 x 10⁵ |

| Gelatinase B (MMP-9) | 1.01 x 10⁴ |

Enzymatic Processing and Product Formation

Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate (B77799) is an internally quenched fluorescent substrate. Its structure incorporates a (7-methoxycoumarin-4-yl)acetyl (Mca) fluorescent group and a 2,4-dinitrophenyl (Dnp) quenching group. nih.govnih.gov In its intact form, the close proximity of the Dnp group to the Mca group suppresses the latter's fluorescence through Förster Resonance Energy Transfer (FRET). Enzymatic cleavage of the peptide backbone between these two moieties separates them, leading to a significant increase in fluorescence. nih.govnih.gov This property allows for the real-time monitoring of enzymatic activity. The rate of fluorescence increase is directly proportional to the rate of substrate hydrolysis, enabling the determination of kinetic parameters.

This compound is a sensitive fluorogenic substrate for several enzymes, including endothelin-converting enzyme-1 (ECE-1) and neprilysin. nih.gov It is reported to be hydrolyzed by ECE-1 with a high efficiency. nih.gov The enzymatic processing results in the liberation of the fluorescent Mca-containing fragment, which can be quantified to measure enzyme activity.

Hydrolysis by Angiotensin-Converting Enzyme 2 (ACE2)

Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate is also recognized as a substrate for Angiotensin-Converting Enzyme 2 (ACE2). researchgate.netrpeptide.com ACE2 is a zinc metalloprotease with a critical role in the Renin-Angiotensin System (RAS). rpeptide.com The hydrolysis of this substrate by ACE2 provides a direct measure of the enzyme's activity.

Role in Renin-Angiotensin System Studies

The Renin-Angiotensin System is a crucial regulator of blood pressure and fluid and electrolyte balance. ACE2 plays a counter-regulatory role to the classical ACE pathway by converting angiotensin II to the vasodilator peptide angiotensin-(1-7). The use of Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate in biochemical assays allows researchers to quantify ACE2 activity. nih.gov This is particularly valuable in studies investigating the balance between the vasoconstrictive and vasodilatory arms of the RAS in various physiological and pathological states.

By providing a means to measure ACE2 activity, this fluorogenic substrate aids in the screening and characterization of ACE2 inhibitors and activators. Such compounds are of significant interest for the development of therapeutic agents for cardiovascular diseases. Furthermore, understanding the factors that modulate ACE2 activity, which can be assessed using this substrate, is important in contexts such as lung injury and viral infections where ACE2 has been implicated.

Selectivity Against Matrix Metalloproteinases (MMPs)

The specificity of Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate has been evaluated against several Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.

Activity with Stromelysin 1 (MMP-3)

Research has shown that this substrate is rapidly hydrolyzed by Stromelysin 1 (MMP-3). The reported catalytic efficiency (kcat/Km) for this interaction is 218,000 M⁻¹s⁻¹.

Activity with Gelatinase B (MMP-9)

In contrast to its rapid hydrolysis by MMP-3, Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate is hydrolyzed very slowly by Gelatinase B (MMP-9). The kcat/Km value for this enzymatic reaction is significantly lower, at 10,100 M⁻¹s⁻¹.

Absence of Hydrolysis by MMP-1 and MMP-2

Importantly, studies have demonstrated that there is no hydrolysis of this substrate by MMP-1 (Collagenase 1) and MMP-2 (Gelatinase A). This selectivity is a key characteristic, allowing for the specific assay of certain MMPs without interference from others.

Enzymatic Hydrolysis of Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Hydrolysis Rate |

| Stromelysin 1 (MMP-3) | 218,000 | Rapid |

| Gelatinase B (MMP-9) | 10,100 | Very Slow |

| MMP-1 | No Hydrolysis | None |

| MMP-2 | No Hydrolysis | None |

Characterization with Pathogen-Derived Proteases

The synthetic, internally quenched fluorescent substrate Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate has been utilized in the characterization of endopeptidases from pathogenic bacteria, providing insights into their enzymatic activity and substrate specificity. This section details its application as a substrate for Endopeptidase O from Porphyromonas gingivalis and Tannerella forsythia, two bacteria implicated in periodontal disease.

Substrate for Porphyromonas gingivalis Endopeptidase O (PgPepO)

Porphyromonas gingivalis is a key pathogen in the development of periodontitis, and its proteolytic enzymes are considered significant virulence factors. Among these is the Endopeptidase O (PgPepO), a zinc-dependent metalloprotease found on the bacterial cell surface.

Detailed kinetic studies have been conducted to characterize the enzymatic activity of PgPepO using Mca-(Ala7,Lys(Dnp)9)-Bradykinin as a substrate. The hydrolysis of this substrate by PgPepO results in an increase in fluorescence, allowing for the determination of key kinetic parameters. The Michaelis-Menten constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), has been calculated for this interaction. researchgate.net

Biochemical characterization has revealed that PgPepO is active over a broad pH range, from 6 to 9, with its optimal activity observed at a pH of 8. researchgate.net Furthermore, the enzyme displays thermophilic properties, with its highest activity occurring at 60°C. researchgate.net The enzymatic activity of PgPepO is dependent on zinc, as its function is inhibited by chelating agents such as EDTA and OF, as well as by phosphoramidon, a known inhibitor of metalloproteases. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Optimal pH | 8.0 | researchgate.net |

| Optimal Temperature | 60°C | researchgate.net |

Substrate for Tannerella forsythia Endopeptidase O (TfPepO)

Tannerella forsythia is another bacterium strongly associated with periodontal disease and is part of the "red complex" of oral pathogens along with P. gingivalis. Similar to P. gingivalis, it possesses cell-surface proteases that contribute to its pathogenicity, including Endopeptidase O (TfPepO).

Mca-(Ala7,Lys(Dnp)9)-Bradykinin has also been employed as a substrate to investigate the enzymatic properties of TfPepO. The kinetic parameters for the hydrolysis of this substrate by TfPepO have been determined, including the Michaelis-Menten constant (Kₘ). researchgate.net

The biochemical characterization of TfPepO shows that it is active across a wide pH range, similar to PgPepO, with its optimal activity occurring at a neutral pH of 7. researchgate.net This enzyme is also thermophilic, exhibiting maximum activity at a temperature of 50°C. researchgate.net Like PgPepO, TfPepO is a zinc-dependent metalloprotease, and its activity is susceptible to inhibition by metal chelators and phosphoramidon. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Optimal pH | 7.0 | researchgate.net |

| Optimal Temperature | 50°C | researchgate.net |

Methodological Frameworks for Utilizing Mca Ala7,lys Dnp 9 Bradykinin Trifluoroacetate in Enzymatic Assays

Fluorometric Assay Development and Optimization

The development of robust and reliable fluorometric assays using Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate (B77799) requires careful optimization of several experimental parameters.

The Mca fluorophore has an excitation maximum at approximately 322-325 nm and an emission maximum around 381-392 nm. aatbio.combachem.com For accurate and sensitive detection of the cleaved substrate, it is crucial to use a fluorometer or plate reader capable of operating at these ultraviolet wavelengths. The selection of appropriate excitation and emission filters or monochromator settings is essential to maximize the signal-to-noise ratio. The Stokes shift, the difference between the excitation and emission maxima, is a key characteristic that allows for the detection of the emitted fluorescence against the background excitation light. bachem.com

Table 1: Spectroscopic Properties of Mca Fluorophore

| Property | Wavelength (nm) |

| Excitation Maximum | 322 - 325 |

| Emission Maximum | 381 - 392 |

This interactive table summarizes the key spectroscopic wavelengths for the Mca fluorophore.

Enzyme activity is highly dependent on both temperature and pH. patsnap.com Each enzyme has an optimal temperature and pH at which it exhibits maximum catalytic efficiency. patsnap.com For human enzymes, the optimal temperature is often around 37°C. patsnap.com Deviations from these optimal conditions can lead to a significant decrease in enzyme activity and, in extreme cases, irreversible denaturation of the enzyme. patsnap.com Therefore, it is critical to determine the optimal temperature and pH for the specific protease being studied with Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate. This is typically achieved by performing the assay across a range of temperatures and pH values and measuring the initial reaction rates. The use of appropriate buffers is necessary to maintain a constant pH throughout the experiment. patsnap.com It is also important to consider that the pH of a buffer can be temperature-dependent. nih.gov

Enzyme Inhibition Studies Using Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate

This fluorogenic substrate is a powerful tool for studying enzyme inhibitors, which are crucial for drug discovery and understanding enzyme mechanisms. nih.govnih.govmdpi.com

The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. nih.govresearchgate.net It is determined by measuring enzyme activity at various inhibitor concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration. researchgate.net

While the IC50 value is a useful measure, it can be influenced by the substrate concentration. youtube.com The Ki value, on the other hand, is a true measure of the inhibitor's binding affinity to the enzyme and is independent of the substrate concentration. youtube.com For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate. youtube.comxenotech.com

Table 2: Key Parameters in Enzyme Inhibition Studies

| Parameter | Definition |

| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. |

| Ki | The dissociation constant of the enzyme-inhibitor complex, indicating binding affinity. |

| Km | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). |

This interactive table defines the important parameters used to characterize enzyme inhibitors.

Enzyme inhibitors can be classified based on their mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition. The mechanism of an inhibitor can be determined by analyzing how it affects the enzyme's kinetic parameters, Km and Vmax, in the presence of varying substrate concentrations. researchgate.net For instance, a competitive inhibitor will increase the apparent Km of the substrate without affecting Vmax, while a non-competitive inhibitor will decrease Vmax without changing Km. nih.gov By performing kinetic studies with Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate at different substrate and inhibitor concentrations, researchers can elucidate the mechanism of action of novel protease inhibitors.

High-Throughput Screening Applications

The use of fluorogenic substrates like Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate is well-suited for high-throughput screening (HTS) of large compound libraries to identify potential enzyme inhibitors. nih.govnih.gov The assay's simplicity, sensitivity, and adaptability to a microplate format make it ideal for automated screening platforms. nih.govnih.gov In an HTS campaign, the substrate and enzyme are incubated with a library of compounds, and the fluorescence is measured over time. A decrease in the rate of fluorescence increase indicates potential inhibition of the enzyme. This allows for the rapid identification of "hits" that can then be further characterized in more detailed secondary assays. nih.gov The high sensitivity of fluorogenic assays enables the use of low enzyme concentrations, which is particularly advantageous for characterizing tight-binding inhibitors. raineslab.com

Automation and Miniaturization for Compound Libraries

The characteristics of Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate make it highly suitable for high-throughput screening (HTS) of compound libraries to identify enzyme inhibitors. The assay's "turn-on" fluorescent signal upon substrate cleavage simplifies the detection process and reduces the likelihood of false positives from compounds that interfere with light absorption.

Automation:

The assay can be readily automated using robotic liquid handling systems for dispensing the substrate, enzyme, and test compounds into microplates. Automated plate readers with fluorescence detection capabilities are then used for kinetic or endpoint measurements. This automation is crucial for screening large libraries containing thousands of compounds efficiently. The process typically involves:

Dispensing of test compounds from a library into 384-well or 1536-well microplates.

Addition of a buffered solution containing the target enzyme (e.g., ACE2, ECE-1, or neprilysin).

Pre-incubation of the enzyme with the compounds to allow for inhibitor binding.

Initiation of the enzymatic reaction by the addition of Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate.

Kinetic monitoring of the increase in fluorescence intensity over a set period.

Miniaturization:

Miniaturization of the assay into higher-density microplate formats (e.g., 384-well or 1536-well plates) offers several advantages for screening large compound libraries. It significantly reduces the consumption of expensive reagents, such as the enzyme and the fluorescent substrate, and minimizes the amount of test compound required. The high sensitivity of the Mca/Dnp FRET pair is particularly beneficial in miniaturized formats, as it allows for the use of lower enzyme and substrate concentrations while maintaining a robust signal-to-noise ratio.

Droplet-based microfluidics represents a further step in miniaturization, enabling the screening of millions of compounds in picoliter-volume droplets. While not yet widely reported specifically for Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate, the principles of droplet microfluidics are applicable. In such a system, individual cells or compounds are encapsulated in droplets with the enzyme and substrate, and droplets with high fluorescence (indicating low inhibition) can be sorted and analyzed.

Experimental Considerations for Data Analysis

Accurate analysis of the data generated from enzymatic assays using Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate is critical for obtaining reliable results. This involves understanding the principles of enzyme kinetics and the methods for quantifying enzyme activity, especially in complex biological environments.

Michaelis-Menten Kinetics and Data Fitting

The enzymatic hydrolysis of Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate by its target proteases generally follows Michaelis-Menten kinetics. The initial velocity (V₀) of the reaction is measured at various substrate concentrations ([S]). The Michaelis-Menten equation describes the relationship between V₀ and [S]:

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

Vₘₐₓ is the maximum reaction velocity.

Kₘ (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ.

By fitting the experimental data of V₀ versus [S] to the Michaelis-Menten equation using non-linear regression analysis, the kinetic parameters Vₘₐₓ and Kₘ can be determined. From Vₘₐₓ, the catalytic constant (kcat , also known as the turnover number) can be calculated if the enzyme concentration ([E]) is known (kcat = Vₘₐₓ / [E]). The catalytic efficiency of the enzyme for the substrate is then given by the kcat/Kₘ ratio.

Below is a table with representative kinetic constants for the hydrolysis of a similar Mca-containing substrate by Angiotensin-Converting Enzyme 2 (ACE2), which illustrates the type of data obtained from such analyses.

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| ACE2 | Mca-APK-Dnp | 76.6 | 60.9 | 7.9 x 10⁵ |

This interactive table provides kinetic parameters for ACE2 with a comparable substrate, demonstrating the data derived from Michaelis-Menten analysis.

Quantification of Enzyme Activity in Complex Biological Samples

Measuring enzyme activity in complex biological samples such as cell lysates, tissue homogenates, or plasma using Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate presents unique challenges. These samples contain a multitude of other proteins, small molecules, and potential interfering substances that can affect the assay.

Key Considerations:

Sample Preparation: Proper sample preparation is crucial to minimize interference. This may involve dilution of the sample to reduce the concentration of interfering substances, or partial purification of the target enzyme.

Controls: Appropriate controls are essential for accurate quantification. These include:

No-enzyme control: To measure the background fluorescence of the substrate and the sample matrix.

No-substrate control: To account for any intrinsic fluorescence of the biological sample.

Inhibitor control: A known inhibitor of the target enzyme should be used to confirm that the measured activity is specific to that enzyme.

Inner Filter Effect and Quenching: Components of the biological matrix can absorb the excitation or emission light (inner filter effect) or directly quench the fluorescence of the Mca fluorophore. To mitigate these effects, it is important to use appropriate substrate and sample dilutions. A standard curve of the fluorescent product (e.g., Mca-Ala) in the presence of the biological matrix can help to correct for these matrix effects.

Presence of Multiple Enzymes: Complex samples may contain multiple enzymes that can cleave the substrate. The use of specific inhibitors for other potential proteases can help to ensure that the measured activity is predominantly from the enzyme of interest.

The enzymatic activity is typically expressed in relative fluorescence units (RFU) per unit of time per amount of total protein in the sample (e.g., RFU/min/mg protein). This allows for the comparison of enzyme activity across different samples.

Applications of Mca Ala7,lys Dnp 9 Bradykinin Trifluoroacetate in Specific Research Paradigms

Investigation of Endothelin System Proteases

The compound is instrumental in studying the proteases of the endothelin system, which are crucial for regulating vascular tone and blood pressure.

Mca-(Ala7,Lys(Dnp)9)-Bradykinin is recognized as a very sensitive, internally quenched fluorescent substrate for Endothelin-Converting Enzyme-1 (ECE-1). glpbio.comchemicalbook.com ECE-1 is a membrane-bound zinc metallopeptidase responsible for the final, critical step in the biosynthesis of the potent vasoconstrictor endothelin. glpbio.comchemicalbook.com The high efficiency with which ECE-1 hydrolyzes this substrate makes it an excellent tool for assaying the enzyme's activity. glpbio.com Research has shown that the kinetic value (kcat/Km) for the hydrolysis of this substrate by ECE-1 is 1.9 x 10⁷ M⁻¹s⁻¹. glpbio.com This high catalytic efficiency allows researchers to screen for ECE-1 inhibitors and to study the enzyme's role in various physiological and pathological processes.

Studies within the Kinin-Kallikrein System

The kinin-kallikrein system, which produces vasoactive kinin peptides, is fundamental to inflammatory processes and blood pressure control. nih.govresearchgate.net

The amino acid sequence of Mca-(Ala7,Lys(Dnp)9)-Bradykinin is based on bradykinin (B550075), a central peptide in the kinin-kallikrein system. chemimpex.combiorxiv.org Bradykinin's biological effects are short-lived due to its rapid degradation by various peptidases. nih.gov This fluorogenic substrate is used to study the enzymes responsible for this degradation. chemimpex.com By measuring the cleavage of this bradykinin-based substrate, researchers can characterize the activity of kinin-metabolizing enzymes, such as ECE-1 and Angiotensin-Converting Enzyme 2 (ACE2), providing critical insights into the regulation of bradykinin levels in tissues. chemimpex.comglpbio.com

Enzymatic Profiling in the Renin-Angiotensin System (RAS)

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular and renal physiology. imrpress.com There are complex interactions between the RAS and the kinin-kallikrein system, as key enzymes often participate in both pathways. nih.gov

Mca-(Ala7,Lys(Dnp)9)-Bradykinin has been identified as a substrate for ACE2. glpbio.comchemicalbook.com ACE2 is a critical enzyme in the protective arm of the RAS, primarily by converting Angiotensin II to the vasodilatory peptide Angiotensin-(1-7). imrpress.com The ability of ACE2 to also process a bradykinin-based substrate highlights the crosstalk between these systems. Utilizing this substrate in assays allows for the characterization of ACE2 activity, which is vital for understanding its role in balancing the effects of Angiotensin II and contributing to cardiovascular health. glpbio.comnih.gov

Research on Metalloproteinase Function and Substrate Specificity

The compound's utility extends to the broader study of metalloproteinases, a diverse class of enzymes involved in processing signaling peptides and breaking down the extracellular matrix.

Mca-(Ala7,Lys(Dnp)9)-Bradykinin is not exclusively hydrolyzed by ECE-1; it also serves as a substrate for other metalloproteinases, including neprilysin, certain matrix metalloproteinases (MMPs), and insulin-degrading enzyme (IDE). glpbio.comchemicalbook.com This property makes it a valuable tool for comparative studies on substrate specificity. For instance, it is hydrolyzed by ECE-1 approximately 10 times more efficiently than by neprilysin. medchemexpress.com The substrate is rapidly cleaved by stromelysin 1 (MMP-3) and more slowly by gelatinase B (MMP-9), while no hydrolysis is observed with MMP-1 and MMP-2. glpbio.com This differential cleavage provides a means to profile the activity of various metalloproteinases and to investigate their specific roles in peptide metabolism. glpbio.com

Interactive Table: Enzymatic Hydrolysis of Mca-(Ala7,Lys(Dnp)9)-Bradykinin

| Enzyme | Enzyme Class | kcat/Km (M⁻¹s⁻¹) | Hydrolysis Status |

| ECE-1 | Zinc Metallopeptidase | 1.9 x 10⁷ | Hydrolyzed |

| Neprilysin | Zinc Metallopeptidase | 1.7 x 10⁶ | Hydrolyzed |

| Stromelysin 1 (MMP-3) | Matrix Metalloproteinase | 2.18 x 10⁵ | Hydrolyzed |

| Gelatinase B (MMP-9) | Matrix Metalloproteinase | 1.01 x 10⁴ | Hydrolyzed |

| MMP-1 | Matrix Metalloproteinase | Not Applicable | No Hydrolysis |

| MMP-2 | Matrix Metalloproteinase | Not Applicable | No Hydrolysis |

| ACE2 | Zinc Metallopeptidase | Not Reported | Hydrolyzed |

| IDE | Zinc Metallopeptidase | Not Reported | Hydrolyzed |

This table summarizes the kinetic data for the hydrolysis of Mca-(Ala7,Lys(Dnp)9)-Bradykinin by various metalloproteinases, based on available research findings. glpbio.comchemicalbook.com

Delineation of MMP Substrate Preferences

Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate (B77799) serves as a valuable tool in the characterization of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. The inherent properties of this fluorogenic substrate, specifically the placement of a fluorescent Mca (7-methoxycoumarin-4-yl)acetyl group and a dinitrophenyl (Dnp) quenching group, allow for sensitive detection of proteolytic cleavage. Hydrolysis of the peptide backbone between these two moieties results in a measurable increase in fluorescence, enabling the quantification of enzymatic activity.

Research utilizing this substrate has been instrumental in delineating the specificities of various MMPs. Studies have shown that this bradykinin analog is not a universal substrate for all MMPs. For instance, it is not hydrolyzed by MMP-1 (interstitial collagenase) or MMP-2 (gelatinase A). nih.gov In contrast, it is rapidly cleaved by stromelysin 1 (MMP-3) and, to a lesser extent, by gelatinase B (MMP-9). nih.gov This differential hydrolysis is critical for distinguishing the activities of closely related MMPs within complex biological samples. The kinetic parameters of these interactions provide quantitative insights into the substrate preferences of these enzymes.

The catalytic efficiency (kcat/Km) of MMP-3 towards Mca-(Ala7,Lys(Dnp)9)-Bradykinin is significantly higher than that of MMP-9, indicating that it is a much more efficient substrate for MMP-3. nih.gov This selectivity allows researchers to probe the functional roles of specific MMPs in physiological and pathological processes, such as tissue remodeling, inflammation, and cancer metastasis.

Interactive Data Table: Hydrolysis of Mca-(Ala7,Lys(Dnp)9)-Bradykinin by Various Proteases

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Hydrolysis |

| MMP-1 | No Hydrolysis | No |

| MMP-2 | No Hydrolysis | No |

| MMP-3 (Stromelysin 1) | 218,000 | Yes |

| MMP-9 (Gelatinase B) | 10,100 | Yes (Very Slow) |

| ECE-1 | 19,000,000 | Yes |

| Neprilysin | 1,700,000 | Yes |

Bacterial Protease Characterization in Pathogenesis Studies

While Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate is a versatile substrate for a range of mammalian proteases, its application in the specific characterization of bacterial proteases, particularly in the context of pathogenesis, is not extensively documented in the scientific literature. Bacterial pathogens secrete a wide array of proteases that act as key virulence factors, contributing to tissue destruction, evasion of the host immune system, and nutrient acquisition. The characterization of these enzymes is crucial for understanding disease mechanisms and for the development of novel antimicrobial strategies.

The general methodology for characterizing bacterial proteases often involves the use of fluorogenic or chromogenic substrates. These assays provide a sensitive means to detect and quantify proteolytic activity in bacterial cultures or purified enzyme preparations. However, the substrate specificity of bacterial proteases is highly varied, necessitating a diverse toolkit of peptide substrates for comprehensive analysis.

Enzymatic Activities of Periodontopathogen Proteases

The study of proteases from periodontopathogens, such as Porphyromonas gingivalis, Tannerella forsythia, and Treponema denticola, is a significant area of dental research. These bacteria are strongly implicated in the etiology of periodontitis, a chronic inflammatory disease leading to the destruction of the tooth-supporting tissues. Their proteolytic enzymes, such as the gingipains from P. gingivalis, are considered major virulence factors.

While fluorogenic substrates are commonly employed to measure the enzymatic activity of these proteases, there is no specific evidence in the reviewed literature to suggest the widespread use of Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate for this purpose. Research in this field tends to utilize substrates tailored to the known specificities of the bacterial enzymes. For example, the trypsin-like cysteine proteases of P. gingivalis, known as gingipains, are often assayed with substrates containing arginine or lysine (B10760008) at the P1 position, reflecting their preference for cleavage at these residues.

The lack of documented application of Mca-(Ala7,Lys(Dnp)9)-Bradykinin in this specific research paradigm does not preclude its potential utility. However, its established specificity for certain mammalian metalloproteases may render it less suitable for the broad-spectrum characterization of the diverse proteases expressed by periodontal bacteria.

Explorations in Neurological Research Relevant to Proteolytic Pathways

The roles of proteases and peptidases in the central nervous system are a subject of intense investigation, with implications for both normal physiological function and neurodegenerative diseases. Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate has found utility in this area as a substrate for enzymes that are relevant to neurological processes.

Implications for Alzheimer's Disease Research (via IDE and other relevant enzymes)

A significant application of Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate in neurological research is its use as a substrate for Insulin-Degrading Enzyme (IDE). nih.govnih.govnih.gov IDE is a zinc-metalloprotease known to degrade several key peptides, including insulin (B600854) and the amyloid-beta (Aβ) peptide, which is the primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease.

The ability of IDE to degrade Aβ suggests that it plays a crucial role in preventing the accumulation of this neurotoxic peptide. Consequently, there is considerable interest in understanding the regulation of IDE activity and in identifying compounds that can modulate its function. Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate provides a sensitive and convenient tool for assaying IDE activity in vitro. mdpi.com By measuring the rate of substrate hydrolysis, researchers can screen for inhibitors or activators of IDE, which may have therapeutic potential for Alzheimer's disease.

Furthermore, the bradykinin system itself has been implicated in the pathophysiology of Alzheimer's disease. Bradykinin is a potent inflammatory mediator, and there is evidence of activation of the bradykinin-forming cascade in Alzheimer's patients. nih.gov While Mca-(Ala7,Lys(Dnp)9)-Bradykinin is a modified form of bradykinin, its use in studying enzymes like IDE, which can also degrade bradykinin, provides a link between these two important pathways in the context of neurodegeneration. The compound also serves as a substrate for other enzymes relevant to neuropeptide metabolism, such as Endothelin-Converting Enzyme-1 (ECE-1) and Neprilysin, further broadening its applicability in neurological research. nih.govnih.gov

Advanced Research Perspectives and Future Directions in Peptide Probe Development

Design of Novel Bradykinin-Derived FRET Substrates

Bradykinin (B550075) and its analogues serve as a versatile scaffold for designing protease substrates. nih.govchemimpex.com The development of Mca-(Ala7,Lys(Dnp)9)-Bradykinin is a prime example of how the native peptide sequence can be modified to create a highly sensitive tool for specific enzymes. glpbio.comnih.gov The core strategy involves flanking a protease-specific cleavage sequence with a FRET pair, consisting of a donor fluorophore and an acceptor quencher. nih.govrsc.org

The efficacy of a FRET substrate is defined by its selectivity for a target protease and the sensitivity of its fluorescent signal upon cleavage. Mca-(Ala7,Lys(Dnp)9)-Bradykinin has been demonstrated as a highly sensitive fluorogenic substrate for endothelin-converting enzyme-1 (ECE-1). medchemexpress.comchemicalbook.commedchemexpress.com It is also hydrolyzed by neprilysin, but ECE-1 is approximately 10-fold more efficient, establishing the substrate's selectivity. medchemexpress.com

Further research has detailed its interaction with other proteases, highlighting its specific selectivity profile. For instance, it is rapidly hydrolyzed by stromelysin 1 (Matrix Metalloproteinase-3, MMP-3) but is cleaved very slowly by gelatinase B (MMP-9) and not at all by MMP-1 or MMP-2. glpbio.com This differential cleavage provides a clear example of substrate selectivity. The sensitivity of these assays is often significantly higher than those using other fluorophores, such as amidomethylcoumarin (AMC) derivatives. thermofisher.com The design process for new substrates often involves creating libraries of peptides with varied amino acid sequences to identify the optimal cleavage site for a target protease, thereby enhancing both selectivity and sensitivity. rsc.orgresearchgate.net

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Hydrolysis Efficiency | Reference |

|---|---|---|---|

| Endothelin-Converting Enzyme-1 (ECE-1) | 1.9 x 10⁷ | Very High | glpbio.com |

| Neprilysin | 1.7 x 10⁶ | High | glpbio.com |

| Stromelysin 1 (MMP-3) | 218,000 | Moderate | glpbio.com |

| Gelatinase B (MMP-9) | 10,100 | Very Slow | glpbio.com |

| MMP-1 | Not Hydrolyzed | None | glpbio.com |

| MMP-2 | Not Hydrolyzed | None | glpbio.com |

Integration with Cellular and Subcellular Studies

A major advantage of FRET-based peptide probes is their applicability in complex biological environments, moving beyond purified enzyme assays to cellular and subcellular contexts. nih.gov These probes can be introduced into living cells to monitor protease activity in real time, providing spatial and temporal information that is crucial for understanding dynamic cellular processes. nih.govnih.gov

Mca-(Ala7,Lys(Dnp)9)-Bradykinin and similar substrates are valuable tools for quantifying protease activity in cell lysates or tissue homogenates. nih.gov In one study, this specific substrate was used to measure and characterize bradykinin-hydrolyzing endopeptidase activity in bovine lens homogenates. nih.gov This approach allows researchers to assess the activity of specific enzymes within a complex mixture of cellular proteins. The development of genetically encoded FRET sensors, where fluorescent proteins are linked by a protease cleavage site, further enables the targeting of these probes to specific organelles, allowing for the precise monitoring of protease activity in compartments like the endoplasmic reticulum or lysosomes. researchgate.netllu.edu

Development of Reporter Systems for Protease Activity

FRET substrates form the core of reporter systems designed to translate enzymatic activity into a measurable signal. thno.org The cleavage of the peptide by a protease results in the separation of the FRET pair, causing a "turn-on" of fluorescence. rsc.org This change in the fluorescent signal can be monitored to provide a quantitative readout of protease function. nih.gov These reporter systems are highly versatile and can be adapted for various applications, including high-throughput screening of potential enzyme inhibitors. nih.gov The use of different fluorophore-quencher pairs, such as coumarins, rhodamines, or Abz/EDDnp, allows for the development of a wide array of reporter systems with distinct spectral properties. bachem.comthermofisher.combiosyntan.de

Contribution to Systems Biology and Proteomics Approaches

Systems biology aims to understand the complex interactions within a biological system as a whole. acs.org Proteomics, a key component of systems biology, focuses on the large-scale study of proteins. nih.govstanford.edu While traditional mass spectrometry-based proteomics excels at identifying and quantifying proteins, it often does not provide information about their functional state. nih.gov

This is where functional proteomics and tools like Mca-(Ala7,Lys(Dnp)9)-Bradykinin become critical. Activity-based protein profiling (ABPP) and fluorescent peptide probes provide a direct measure of enzyme activity within the native proteome. pnas.org By applying such probes to complex biological samples, researchers can obtain a functional snapshot of specific protease activities, complementing the quantitative data from mass spectrometry. This integrated approach provides a more complete picture of the cellular state, linking protein presence to protein function and helping to build more accurate models of biological systems. acs.orgnih.gov

Potential for Elucidating New Proteolytic Pathways

The application of specific protease substrates can lead to the discovery and characterization of novel proteolytic pathways. By using a sensitive substrate like Mca-(Ala7,Lys(Dnp)9)-Bradykinin, researchers can detect enzymatic activity in unexpected biological contexts, suggesting new roles for known proteases or the presence of previously uncharacterized enzymes.

For example, the use of this substrate was instrumental in the isolation and identification of thimet oligopeptidase (TOP) from the bovine lens. nih.gov Subsequent characterization revealed its unique substrate specificity and regulation, suggesting an important role for this enzyme in lens peptide hydrolysis. nih.gov By screening libraries of diverse FRET substrates against cell lysates or tissues, it is possible to systematically map protease activities, identify the enzymes responsible, and ultimately delineate their roles in cellular signaling, protein degradation, and disease pathogenesis. rsc.org

Conclusion

Summary of Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate (B77799) as a Foundational Research Tool

Mca-(Ala7,Lys(Dnp)9)-Bradykinin trifluoroacetate is a sophisticated peptide compound that serves as a pivotal tool in biomedical research, particularly within the fields of pharmacology and drug development. chemimpex.com This compound is a sensitive, internally quenched fluorescent substrate designed for the study of specific proteases. glpbio.commedchemexpress.com Its structure incorporates a (7-methoxycoumarin-4-yl)acetyl (Mca) fluorescent group and a 2,4-dinitrophenyl (Dnp) quenching group. medchemexpress.comchemicalbook.com This design allows for a significant increase in fluorescence upon cleavage of the peptide by an enzyme, providing a reliable method for measuring enzyme activity. medchemexpress.com

The trifluoroacetate salt form of the compound enhances its solubility and stability, making it well-suited for a variety of experimental applications. chemimpex.com It is widely utilized in biochemical assays to determine the activity of various enzymes, which is a critical step in drug discovery and development. chemimpex.com

One of the primary applications of this substrate is in the study of endothelin-converting enzyme-1 (ECE-1), a membrane-bound zinc metallopeptidase. glpbio.com It has also proven to be a valuable substrate for other enzymes, including neprilysin, matrix metalloproteinases (MMPs), insulin-degrading enzyme (IDE), and angiotensin-converting enzyme 2 (ACE2). glpbio.com The substrate's utility extends to peptide research, where it aids in the synthesis and study of peptides to understand fundamental biological processes. chemimpex.com Furthermore, its ability to mimic natural peptides allows researchers to explore new therapeutic modalities, especially for cardiovascular and inflammatory diseases. chemimpex.com

The specificity of Mca-(Ala7,Lys(Dnp)9)-Bradykinin for different enzymes can be quantified by its kinetic parameters, demonstrating its utility in distinguishing between protease activities. The following table summarizes the reported kinetic data for the hydrolysis of this substrate by various enzymes.

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

| Endothelin-Converting Enzyme-1 (ECE-1) | 1.9 x 10⁷ | glpbio.com |

| Neprilysin | 1.7 x 10⁶ | glpbio.com |

| Stromelysin 1 (MMP-3) | 218,000 | glpbio.com |

| Gelatinase B (MMP-9) | 10,100 | glpbio.com |

| MMP-1 | No hydrolysis | glpbio.com |

| MMP-2 | No hydrolysis | glpbio.com |

Future Impact on Enzyme Kinetics and Protease Biology

The continued use of Mca-(Ala7,Lys(Dnp)9)-Bradykinin trifluoroacetate is poised to have a significant future impact on the fields of enzyme kinetics and protease biology. As a highly sensitive and selective substrate, it will continue to be instrumental in the detailed characterization of known proteases and the discovery of new enzymatic activities. glpbio.commedchemexpress.com Its utility in high-throughput screening assays will likely accelerate the identification of novel enzyme inhibitors, which are potential candidates for therapeutic development.

The ability to differentiate between the activities of closely related proteases, such as ECE-1 and neprilysin, will be crucial for dissecting complex biological pathways and understanding the specific roles of these enzymes in health and disease. medchemexpress.com This specificity will aid in the development of more targeted therapies with fewer off-target effects.

In the realm of protease biology, this substrate will continue to facilitate investigations into the regulation of protease activity in various physiological and pathological contexts. For instance, its use in studying enzymes like MMPs can provide further insights into their roles in tissue remodeling, cancer progression, and inflammatory processes. glpbio.com As our understanding of the intricate network of proteases and their substrates grows, tools like Mca-(Ala7,Lys(Dnp)9)-Bradykinin will become even more valuable for elucidating the complexities of proteolytic systems.

Future research may also involve the development of novel substrates based on the principles of Mca-(Ala7,Lys(Dnp)9)-Bradykinin, potentially with altered specificities or improved photophysical properties. These next-generation tools will further enhance our ability to probe the activities of a wider range of proteases with greater precision, driving forward our understanding of their biological functions and their potential as therapeutic targets.

Q & A

Basic: What is the molecular mechanism underlying the fluorescence signal generation in Mca-(Ala7,Lys(Dnp)9)-Bradykinin during ECE-1 activity assays?

The fluorescence signal arises from Förster resonance energy transfer (FRET) between the Mca (7-methoxycoumarin-4-yl) acetyl fluorophore and the Dnp (2,4-dinitrophenyl) quencher. Upon cleavage by ECE-1 at the Ala7-Lys(Dnp)9 bond, the physical separation of Mca and Dnp eliminates quenching, leading to a measurable increase in fluorescence intensity at 405 nm (excitation: 328 nm). This mechanism enables real-time monitoring of enzymatic activity .

Methodological Note : Validate substrate integrity using HPLC or mass spectrometry to confirm the presence of intact Mca and Dnp groups before assays.

Basic: How should researchers prepare and validate stock solutions of Mca-(Ala7,Lys(Dnp)9)-Bradykinin for reproducible enzyme kinetics studies?

- Preparation : Dissolve the trifluoroacetate salt in dimethyl sulfoxide (DMSO) or aqueous buffer (pH 7.4) to a stock concentration of 1–10 mM. Centrifuge at 12,000 × g for 5 min to remove insoluble particulates.

- Validation :

Basic: What experimental controls are critical when using this substrate to study ECE-1 activity in complex biological samples (e.g., cell lysates)?

- Negative Controls : Include samples with (a) ECE-1 inhibitors (e.g., phosphoramidon) or (b) heat-inactivated enzyme.

- Specificity Controls : Test against neprilysin (NEP) or angiotensin-converting enzyme (ACE), as the substrate exhibits ~10-fold selectivity for ECE-1 over NEP .

- Matrix Controls : Assess background fluorescence from lysate components (e.g., endogenous proteases or fluorophores) by omitting the substrate .

Advanced: How can researchers optimize assay conditions to minimize interference from cross-reactive proteases in ECE-1 studies?

- Enzyme-Specific Inhibitors : Co-incubate with selective inhibitors (e.g., thiorphan for NEP or captopril for ACE) to suppress off-target hydrolysis .

- Kinetic Analysis : Calculate kcat/Km for ECE-1 and competing enzymes to quantify selectivity. Adjust substrate concentration to saturate ECE-1 while minimizing NEP activity .

- Fractionation : Pre-purify ECE-1 via affinity chromatography to isolate its activity from crude samples .

Advanced: What analytical strategies address trifluoroacetate (TFA) stability and its potential interference in biological assays?

- TFA Quantification : Use NMR (¹⁹F signal at ~-75 ppm) or ion chromatography to monitor TFA levels in stock solutions. Excessive TFA can alter enzyme kinetics or buffer pH .

- Mitigation : Lyophilize the compound and reconstitute in TFA-free buffers. Alternatively, use centrifugal filtration (3 kDa MWCO) to remove residual TFA .

Advanced: How should kinetic data from ECE-1 assays be analyzed to account for substrate quenching effects?

- Quenching Correction : Apply the formula:

Fcorrected = Fobserved × (1 + [S]/Kd),

where [S] is substrate concentration and Kd is the FRET efficiency constant. - Michaelis-Menten Parameters : Use nonlinear regression to fit initial velocity data, ensuring substrate concentrations span 0.5–5× Km (reported ~20 µM for ECE-1) .

Advanced: What structural modifications of Mca-(Ala7,Lys(Dnp)9)-Bradykinin could enhance its utility in live-cell imaging studies?

- Membrane Permeability : Replace the trifluoroacetate counterion with a cell-penetrating peptide (CPP) sequence.

- Red-Shifted Fluorophores : Substitute Mca with near-infrared dyes (e.g., Cy5) to reduce autofluorescence in biological samples .

- Stability : Incorporate D-amino acids or PEGylation to resist proteolytic degradation in extracellular matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.